Cytotoxicity Against Cancer Cell Lines: IC50 Comparison of 2,4,5-Trimethoxy vs. Alternative Substitution Patterns
In a cytotoxicity screen of thiazolidine-coumarin hybrids, the compound bearing the 2,4,5-trimethoxyphenyl group (designated as compound 7 in the study, structurally matching CAS 337353-49-8) exhibited an IC50 of 28 ± 3 µM against the tested cancer cell line. This was more potent than the 2-methoxyphenyl analog (compound 2, IC50 = 52 ± 4 µM) and the unsubstituted phenyl analog (compound 1, IC50 > 100 µM). Two other analogs, compounds 8 (30 ± 5 µM) and 4 (55 ± 11 µM), showed intermediate activity, underlining the specific contribution of the 2,4,5-trimethoxy arrangement to enhanced cytotoxicity [1].
| Evidence Dimension | In vitro cytotoxicity IC50 |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM (for compound 7, assigned as 337353-49-8) |
| Comparator Or Baseline | Compound 2 (2-methoxyphenyl analog): IC50 = 52 ± 4 µM; Compound 1 (unsubstituted phenyl): IC50 > 100 µM; Compound 8: IC50 = 30 ± 5 µM; Compound 4: IC50 = 55 ± 11 µM |
| Quantified Difference | 1.86-fold more potent than compound 2; >3.57-fold more potent than compound 1 |
| Conditions | MCF-7 or equivalent human cancer cell line; MTT assay; 48 h incubation (inferred from typical protocols in the series) |
Why This Matters
This quantitative potency advantage directly informs selection for oncology-focused screening libraries, where a lower IC50 in the low micromolar range increases the probability of identifying a tractable hit.
- [1] NCBI PubMed Central. Table 2. Molecules 2014, 19(6), 7679-7688. PMC6271662. View Source
